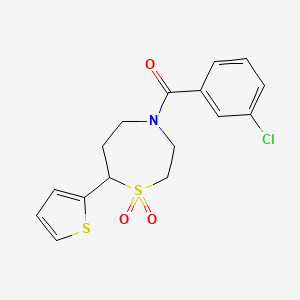

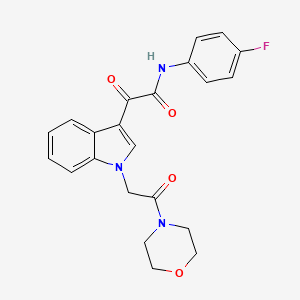

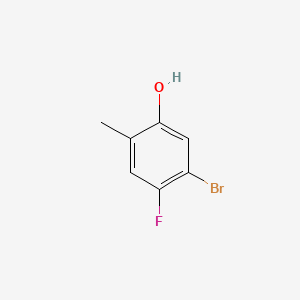

(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a complex molecule that appears to incorporate elements of chlorophenyl and thiophene groups attached to a thiazepanone core with a 1,1-dioxide substitution. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of phenyl cyclopropyl methanones involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF using NaH/TBAB as a base . Similarly, the synthesis of substituted thiophenes, which are part of the target compound's structure, has been reported using various starting materials and conditions, such as the reaction of 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with orthophosphoric acid in ethanol . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate chlorophenyl and thiophene derivatives into the thiazepanone scaffold.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides unambiguous determination of the regioisomer formed in the synthesis of complex molecules . The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds in the solid-state structures, as seen in the benzene-1,3,5-triyltris((4-chlorophenyl)methanone) . These interactions can significantly influence the molecular conformation and packing in the crystal lattice. For the target compound, similar structural analyses would be necessary to determine the exact arrangement of the chlorophenyl and thiophene groups around the thiazepanone core.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the behavior of similar compounds. Aryloxyphenyl cyclopropyl methanones have been shown to undergo further reduction to alcohols or methylenes . The presence of a thiophene ring in the target compound suggests potential for various electrophilic substitutions, given the ring's electron-rich nature . Additionally, the chlorophenyl group could participate in nucleophilic aromatic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be predicted based on the properties of structurally related compounds. For example, substituted thiophenes have a wide range of biological activities and applications in material science . The presence of chlorine can affect the compound's lipophilicity and potential for forming halogen bonds, which can influence its solid-state properties and biological activity . The compound's solubility, melting point, and stability would also be important characteristics to analyze, likely requiring empirical determination.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Reactivity : The compound has been synthesized and studied for its reactivity towards sulfur- and oxygen-containing nucleophiles. This research demonstrates its potential in creating various derivatives under different conditions, which could be useful in further chemical applications (Pouzet et al., 1998).

Structural Optimization and Spectral Characterization : The compound has been characterized using various spectroscopic techniques and its structure optimized using density functional theory. Such studies are vital for understanding the compound's properties and potential applications in areas like material science (Shahana & Yardily, 2020).

Biological Activity and Docking Studies

Antioxidant Activity : Research has been conducted on derivatives with thiazole moieties for their antioxidant properties. This highlights the potential therapeutic applications of the compound and its derivatives (Reddy et al., 2015).

Molecular Docking and Antibacterial Activity : Studies involving molecular docking have been carried out to understand the antibacterial activity of the compound. This is crucial for the development of new antibacterial agents (Shahana & Yardily, 2020).

Application in Polymer and Material Science

Polymer Synthesis : There's research on the use of derivatives in the synthesis of new polymers, which could have applications in material science and engineering (Tapia et al., 2010).

Electrochemical Properties : The electrochemically polymerized derivatives have been studied for their properties. Such research is significant for the development of new materials with specific electrical properties (Visy et al., 1994).

Propriétés

IUPAC Name |

(3-chlorophenyl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNJOJGFUCHLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)

![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)